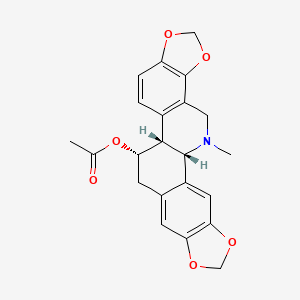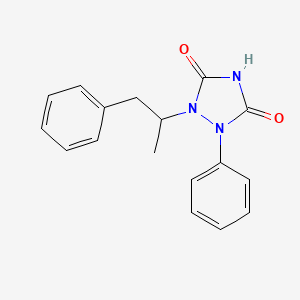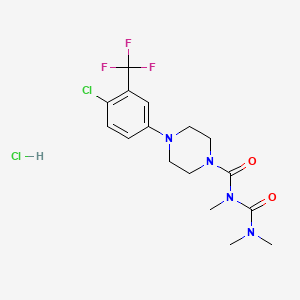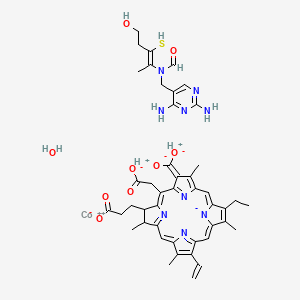
Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))- is a complex cobalt compound. It features a porphyrin ring structure with various functional groups attached, making it a subject of interest in coordination chemistry and bioinorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt ions with a porphyrin ligand. The process may include:
Ligand Synthesis: Preparation of the porphyrin ligand with the desired functional groups.
Metalation: Introduction of cobalt ions to the ligand under controlled conditions, often in the presence of a base.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions may occur in the presence of reducing agents.
Substitution: The functional groups attached to the porphyrin ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cobalt species, while substitution reactions may result in modified porphyrin derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biology
Enzyme Mimics: Acts as a model for studying metalloenzymes and their mechanisms.
Drug Development:
Medicine
Diagnostic Agents: Utilized in imaging techniques such as MRI.
Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases.
Industry
Sensors: Employed in the development of sensors for detecting various analytes.
Environmental Applications: Used in processes for environmental remediation.
Mécanisme D'action
The compound exerts its effects through coordination with specific molecular targets. The porphyrin ring allows for interactions with metal ions and other molecules, facilitating various biochemical and chemical processes. The exact mechanism may involve:
Binding to Enzymes: Modulating enzyme activity.
Electron Transfer: Participating in redox reactions.
Signal Transduction: Influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalamin: A cobalt-containing compound with a corrin ring structure.
Hemin: An iron-containing porphyrin compound.
Uniqueness
The unique combination of functional groups and the specific coordination environment of cobaltate(2-) distinguishes it from other similar compounds. Its specific reactivity and applications make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
87211-44-7 |
|---|---|
Formule moléculaire |
C45H52CoN9O9S- |
Poids moléculaire |
953.9 g/mol |
Nom IUPAC |
3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;cobalt(2+);N-[(2,4-diaminopyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-sulfanylpent-2-en-2-yl]formamide;hydron;hydrate |
InChI |
InChI=1S/C34H36N4O6.C11H17N5O2S.Co.H2O/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;1-7(9(19)2-3-17)16(6-18)5-8-4-14-11(13)15-10(8)12;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);4,6,17,19H,2-3,5H2,1H3,(H4,12,13,14,15);;1H2/q;;+2;/p-3/b;9-7-;; |
Clé InChI |
VYPYKJZULSGSCU-ROHPBIEZSA-K |
SMILES isomérique |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.C/C(=C(\CCO)/S)/N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2] |
SMILES canonique |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.CC(=C(CCO)S)N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


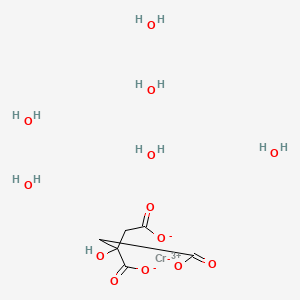
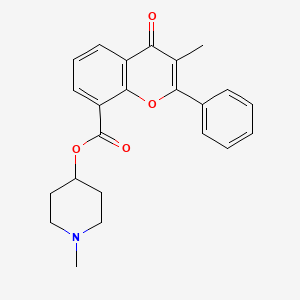
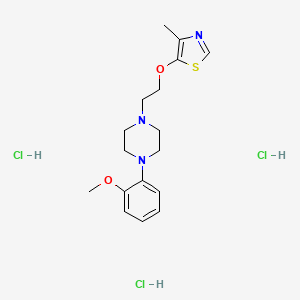
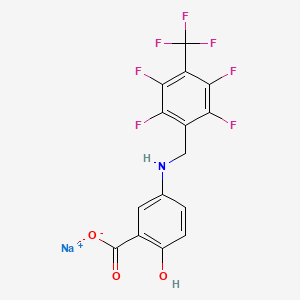
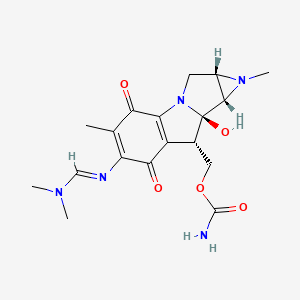
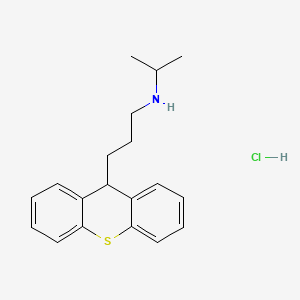
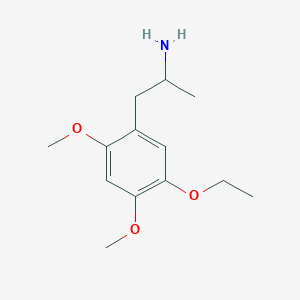
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
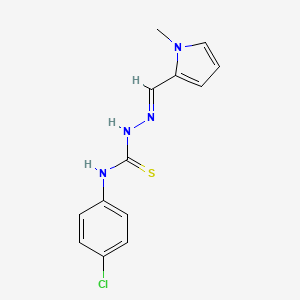

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
